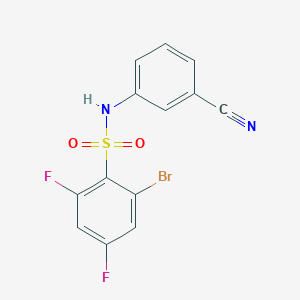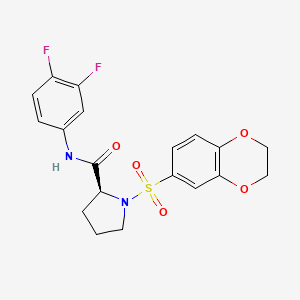
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide, also known as AG-014699, is a potent poly(ADP-ribose) polymerase (PARP) inhibitor. The PARP enzymes play a critical role in DNA repair, and by inhibiting them, AG-014699 has shown promise as a potential cancer therapy. In
作用機序
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide works by inhibiting the PARP enzymes, which are involved in the repair of single-strand DNA breaks. When PARP is inhibited, single-strand DNA breaks are not repaired, leading to the accumulation of double-strand DNA breaks. These double-strand DNA breaks are lethal to cancer cells and can lead to cell death.
Biochemical and Physiological Effects:
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide causes DNA damage and cell death. In normal cells, N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide can cause DNA damage but is generally well-tolerated. N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
実験室実験の利点と制限
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has several advantages for lab experiments. It is a potent PARP inhibitor and has been shown to be effective against a range of cancer types. N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has also been shown to enhance the effectiveness of other cancer therapies. However, there are also limitations to using N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide in lab experiments. It can be difficult to synthesize, and its effectiveness can be affected by factors such as the tumor microenvironment.
将来の方向性
There are several future directions for research on N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide. One direction is to explore the use of N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide in combination with other cancer therapies, such as immunotherapy. Another direction is to investigate the use of N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide in combination with PARP inhibitors that target different PARP enzymes. Additionally, research could focus on developing more potent and selective PARP inhibitors that are easier to synthesize and have fewer side effects.
合成法
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide can be synthesized through a multistep process involving the reaction of various intermediates. The synthesis method involves the reaction of 4-methylcyclohexanone with 2-nitrobenzaldehyde to produce 4-methylcyclohexylidene-2-nitrobenzene. This intermediate is then reacted with hydrazine hydrate to produce 4-methylcyclohexylidenehydrazine. The final step involves the reaction of 4-methylcyclohexylidenehydrazine with 2-chloro-1,4-naphthoquinone to produce N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide.
科学的研究の応用
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has shown potential as a cancer therapy due to its ability to inhibit PARP enzymes. PARP enzymes play a critical role in DNA repair, and by inhibiting them, N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide can cause DNA damage and cell death in cancer cells. N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide has been shown to be effective against a range of cancer types, including breast, ovarian, and pancreatic cancer.
特性
IUPAC Name |
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-6-8-13(9-7-11)18-16(20)14-10-12-4-2-3-5-15(12)19-17(14)21/h2-5,10-11,13H,6-9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSKMZLYVMTRNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylcyclohexyl)-2-oxo-1H-quinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-ethoxybenzenesulfonamide](/img/structure/B7471313.png)
![2-[(2-Bromophenyl)methyl-methylamino]acetamide](/img/structure/B7471319.png)


![N-[4-[[2-(3,4-dichloroanilino)-2-oxoethyl]amino]-3-(trifluoromethyl)phenyl]cyclopropanecarboxamide](/img/structure/B7471334.png)
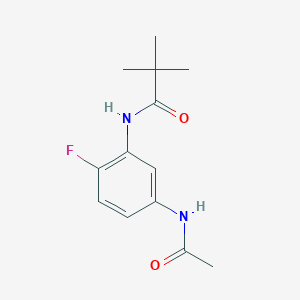
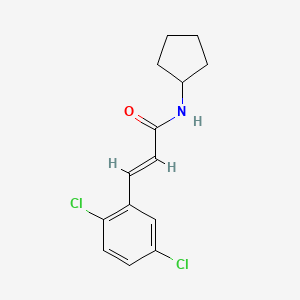
![2-[4-[[2-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]phenyl]acetic acid](/img/structure/B7471354.png)
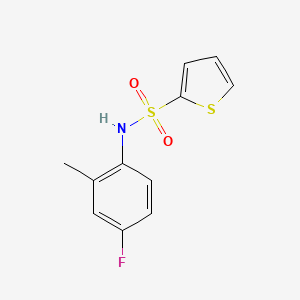

![2-(1H-indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7471402.png)
